molecular formula C5H11BO2 B3080669 (2,2-Dimethylcyclopropyl)boronic acid CAS No. 1089708-34-8

(2,2-Dimethylcyclopropyl)boronic acid

Cat. No. B3080669
CAS RN: 1089708-34-8
M. Wt: 113.95 g/mol
InChI Key: JKKPTKXTGDWIQJ-UHFFFAOYSA-N
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Description

“(2,2-Dimethylcyclopropyl)boronic acid” is an organoboron compound with the molecular formula C5H11BO2 . It has an average mass of 113.951 Da and a monoisotopic mass of 114.085213 Da . It is also known by its IUPAC name, Boronic acid, B- (2,2-dimethylcyclopropyl)- .


Molecular Structure Analysis

Boronic acids, including “(2,2-Dimethylcyclopropyl)boronic acid”, contain a boron atom bonded to two carbon atoms and one oxygen atom . This results in a trigonal planar geometry around the boron atom . The exact molecular structure of “(2,2-Dimethylcyclopropyl)boronic acid” is not specified in the sources retrieved.

Scientific Research Applications

Sensing Applications

Boronic acids, including “(2,2-Dimethylcyclopropyl)boronic acid”, can interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be particularly useful in research involving the tracking and study of biological molecules.

Protein Manipulation and Modification

Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable in the study of protein structures and functions.

Separation Technologies

Boronic acids have been used in separation technologies . This can be particularly useful in the purification of compounds in chemical synthesis and the separation of biomolecules in biological research.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . They can interact with biological molecules in specific ways, making them potential candidates for drug development.

Suzuki–Miyaura Coupling

Boronic acids are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

The primary target of (2,2-Dimethylcyclopropyl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, (2,2-Dimethylcyclopropyl)boronic acid interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by (2,2-Dimethylcyclopropyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of (2,2-Dimethylcyclopropyl)boronic acid is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, enabling the creation of complex molecular structures .

Action Environment

The action of (2,2-Dimethylcyclopropyl)boronic acid can be influenced by environmental factors. For instance, certain boronic acids decompose in air . Boronic esters like (2,2-dimethylcyclopropyl)boronic acid are more stable and can be handled more easily . This stability facilitates their use in synthesis and as a tool to create new bonds .

properties

IUPAC Name

(2,2-dimethylcyclopropyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO2/c1-5(2)3-4(5)6(7)8/h4,7-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKPTKXTGDWIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725932
Record name (2,2-Dimethylcyclopropyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1089708-34-8
Record name (2,2-Dimethylcyclopropyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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